molecular formula C3HBrINS B025449 5-Bromo-2-iodothiazole CAS No. 108306-64-5

5-Bromo-2-iodothiazole

Cat. No.: B025449
CAS No.: 108306-64-5
M. Wt: 289.92 g/mol
InChI Key: KYEQBVRCNVCFOF-UHFFFAOYSA-N
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Description

5-Bromo-2-iodothiazole, also known as this compound, is a useful research compound. Its molecular formula is C3HBrINS and its molecular weight is 289.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Applications

5-Bromo-2-iodothiazole serves as a precursor in the synthesis of various chemically and pharmacologically significant compounds. A study showcased the convenient formation of highly functionalized 5-bromo-2-aminothiazoles, highlighting their potential as pharmacologically interesting compounds and their role in monoacylglycerol lipase (MAGL) inhibition (Prévost et al., 2018). Additionally, this compound derivatives have been synthesized and evaluated for their anti-tubercular activity, demonstrating significant bioactivity against Mycobacterium tuberculosis H(37) Rv and various bacterial and fungal strains (Shingalapur et al., 2009).

Synthetic Utility in Cross-Coupling Reactions

This compound derivatives have been studied for their reactivity and selectivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These studies have led to the development of new functionalized indoles and indazoles, potentially serving as 5-HT receptor ligands (Witulski et al., 2005).

Involvement in Radical Reactions

Research has also explored the radical reactions of this compound derivatives, specifically in the bromo- and iodocyclization of bis(homoallylic) alcohols. This has led to the synthesis of halogenated tetrahydrofurans, illustrating the compound's versatility in organic synthesis (Hartung et al., 2003).

Use in Photophysical and Computational Studies

This compound derivatives have been incorporated into studies on π‐conjugated 1,3,2‐Benzodiazaboroles with carbazole building blocks, showing promising results in photophysical studies and potential applications in the field of material science (Weber et al., 2010).

Safety and Hazards

The safety information for 5-Bromo-2-iodothiazole indicates that it should be stored at a temperature of 28 C . The MSDS can be found at the provided link .

Mechanism of Action

Target of Action

It’s known that this compound is a key intermediate in organic synthesis , suggesting that it may interact with a variety of biological targets.

Mode of Action

Its chemical structure, which includes bromine and iodine atoms, allows it to be used in the synthesis of various organic compounds . This suggests that it may interact with its targets through covalent bonding, given the reactivity of halogens.

Biochemical Pathways

The specific biochemical pathways affected by 5-Bromo-2-iodothiazole are currently unknown. It’s worth noting that thiazole derivatives, to which this compound belongs, are key components in a variety of functional molecules used in everyday applications .

Pharmacokinetics

Its molecular weight of 29093 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

It’s known that this compound is used as an important intermediate in organic synthesis , suggesting that it may have a wide range of effects depending on the specific context of its use.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its stability at room temperature suggests that it may be sensitive to heat. Furthermore, its solubility in organic solvents indicates that its action may be influenced by the polarity of its environment.

Properties

IUPAC Name

5-bromo-2-iodo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrINS/c4-2-1-6-3(5)7-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEQBVRCNVCFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrINS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546085
Record name 5-Bromo-2-iodo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108306-64-5
Record name 5-Bromo-2-iodo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-iodo-1,3-thiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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